Product packaging for 2-(Pyridin-2-yl)morpholine hydrochloride(Cat. No.:CAS No. 1251023-51-4)

2-(Pyridin-2-yl)morpholine hydrochloride

Cat. No.: B3225724
CAS No.: 1251023-51-4
M. Wt: 200.66 g/mol
InChI Key: LLEOGDROJQOSBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyridin-2-yl)morpholine hydrochloride (CAS 1251023-51-4) is an organic compound with the molecular formula C9H13ClN2O and a molecular weight of 200.67 g/mol . This compound features a morpholine ring, a heterocycle containing both amine and ether functional groups, linked to a pyridine ring . Compounds containing morpholine and pyridine structures are of significant interest in materials science research, particularly as highly effective corrosion inhibitors for carbon steel in aggressive environments . Experimental and theoretical studies on related morpholine-pyridine structures have demonstrated that their inhibition performance often exceeds 90% efficiency . The mechanism is attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a protective layer . The presence of nitrogen and oxygen heteroatoms in its structure allows the molecule to act as a ligand, sharing electrons and coordinating with metal surfaces to suppress both anodic and cathodic electrochemical reactions . This makes it a valuable subject for investigation in corrosion science and industrial chemistry. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13ClN2O B3225724 2-(Pyridin-2-yl)morpholine hydrochloride CAS No. 1251023-51-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-2-ylmorpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c1-2-4-11-8(3-1)9-7-10-5-6-12-9;/h1-4,9-10H,5-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEOGDROJQOSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC=CC=N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization of Pyridin 2 Yl Moieties in Organic Synthesis Research

The pyridin-2-yl group, a common structural motif in organic chemistry, is a six-membered aromatic heterocycle containing one nitrogen atom. This moiety is a cornerstone in the synthesis of a vast array of complex molecules due to its unique electronic properties and reactivity. The nitrogen atom in the pyridine (B92270) ring influences the electron density of the ring system, making it a versatile component in various chemical transformations.

In organic synthesis, pyridin-2-yl moieties are often introduced to modulate the properties of a molecule, such as its ability to act as a ligand for metal catalysts or its potential to engage in hydrogen bonding. google.com The synthesis of compounds containing the pyridin-2-yl unit is a well-explored area of research, with numerous methods developed for their preparation. These methods range from classical condensation reactions to modern cross-coupling strategies, allowing for the facile incorporation of this group into diverse molecular architectures. The development of new synthetic routes to access functionalized pyridines remains an active area of research, driven by the continued demand for novel compounds in materials science and medicinal chemistry. For instance, researchers have developed palladium-catalyzed methods to synthesize 2-(pyridin-2-yl)phenols and 2-(pyridin-2-yl)anilines, highlighting the ongoing efforts to create efficient synthetic pathways to valuable pyridin-2-yl-containing building blocks.

Role of Morpholine Scaffolds in Modern Chemical Design and Synthesis

The morpholine (B109124) ring is a saturated six-membered heterocycle containing both an amine and an ether functional group. This unique combination of functional groups imparts a favorable set of physicochemical properties to molecules containing this scaffold, making it a "privileged structure" in medicinal chemistry. The presence of the ether oxygen and the secondary amine allows for a high degree of structural and functional diversity through substitution.

Morpholine and its derivatives are frequently incorporated into drug candidates to improve their pharmacokinetic profiles, including solubility, metabolic stability, and bioavailability. The morpholine ring is considered a versatile and readily accessible synthetic building block, which can be introduced into molecules through various synthetic methodologies. Its ability to form hydrogen bonds and act as a basic center makes it a key component in the design of molecules that interact with biological targets such as enzymes and receptors. The widespread use of the morpholine scaffold is evident in the numerous approved drugs and clinical candidates that feature this heterocyclic system.

Genesis and Significance of 2 Pyridin 2 Yl Morpholine Hydrochloride As a Research Target

Retrosynthetic Analysis and Key Precursors for Complex Derivatives

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inlakotalakes.com For 2-(Pyridin-2-yl)morpholine, the primary disconnections are typically made at the C-N and C-O bonds of the morpholine ring.

A common retrosynthetic approach involves disconnecting the C2-N and C3-O bonds, leading back to a 2-aminoethanol derivative and a two-carbon electrophile. A more direct and convergent strategy, however, disconnects the N4-C5 and C2-O bonds, pointing towards key precursors such as 2-aminoethanol and a suitably activated pyridine (B92270) derivative. For instance, a logical disconnection of the morpholine ring in 2-(pyridin-2-yl)morpholine points to precursors like 2-halopyridine and ethanolamine (B43304) or a protected version thereof.

Another powerful retrosynthetic strategy for more complex, substituted morpholines involves a two-group disconnection, which can efficiently simplify the target molecule. For example, a 1,2-disconnection of a 2-amino alcohol functionality within a morpholine precursor can lead back to simpler starting materials like an epoxide and an amine. amazonaws.com

Key precursors for the synthesis of 2-(pyridin-2-yl)morpholine and its analogues are often derived from readily available starting materials. Some of the pivotal precursors identified through retrosynthetic analysis include:

2-Pyridinecarboxaldehyde: A versatile starting material for introducing the pyridin-2-yl moiety.

2-Halopyridines (e.g., 2-chloropyridine, 2-bromopyridine): These serve as electrophilic partners in coupling reactions.

Ethanolamine and its N-protected derivatives: Provide the C5-C6-N backbone of the morpholine ring.

Chiral amino alcohols (e.g., (S)-valinol): Used as precursors for the asymmetric synthesis of chiral morpholine derivatives. nih.gov

Aziridines: Can be used as precursors that undergo ring-opening and subsequent cyclization to form the morpholine ring. beilstein-journals.org

The following table summarizes some key precursors and their role in the synthesis of 2-(pyridin-2-yl)morpholine analogues.

PrecursorRole in SynthesisResulting Moiety
2-PyridinecarboxaldehydeAldehyde for reductive amination or imine formationPyridin-2-yl group at C2
2-BromopyridineElectrophile for nucleophilic substitution or cross-couplingPyridin-2-yl group
EthanolamineProvides the N-C5-C6-O backbone of the morpholineMorpholine ring nitrogen and C5, C6 atoms
(S)-ValinolChiral source for asymmetric synthesisChiral morpholine scaffold
2-(2-Chloroethyl)aminoethanolPre-formed fragment for cyclizationMorpholine ring

Classical and Convergent Synthetic Routes

The construction of the 2-(pyridin-2-yl)morpholine scaffold can be achieved through various classical and convergent synthetic strategies, ranging from multi-step sequences to more efficient one-pot and multicomponent reactions.

Multi-Step Synthesis Strategies for Diversified Scaffolds

Multi-step syntheses offer a high degree of control and are often employed for the preparation of complex and diversely substituted morpholine analogues. A common strategy involves the reaction of a 2-aminoethanol derivative with an appropriate electrophilic partner containing the pyridine ring. For example, 2,2,4-substituted morpholines can be synthesized by the reaction of a suitable 2-aminoethanol with an aryl-bromomethyl-ketone, where the intermediate hydroxyaminoketone spontaneously cyclizes to form the morpholine ring. nih.gov

The synthesis of substituted morpholine-2,5-diones from amino acids represents another versatile multi-step approach. This method typically involves the reaction of an amino acid with chloroacetyl chloride to form an N-chloroacetyl amino acid intermediate, which then undergoes intramolecular cyclization to yield the morpholine-2,5-dione (B184730) ring. nih.govacs.org

A general multi-step approach to a 2-aryl-morpholine could involve the following sequence:

N-protection of ethanolamine.

Alkylation of the protected ethanolamine with a 2-(halomethyl)pyridine.

Deprotection of the nitrogen atom.

Intramolecular cyclization to form the morpholine ring.

One-Pot and Multicomponent Reaction Approaches

To enhance synthetic efficiency, one-pot and multicomponent reactions (MCRs) have emerged as powerful tools for the de novo assembly of morpholine rings. acs.orgnih.gov These strategies allow for the construction of complex molecules from simple starting materials in a single reaction vessel, often with high atom economy and operational simplicity. researchgate.netthieme-connect.com

An example of a one-pot synthesis involves the reaction of aziridines with halogenated alcohols. This metal-free approach, utilizing an inexpensive ammonium (B1175870) persulfate salt, proceeds via an SN2-type ring opening of the aziridine (B145994) followed by intramolecular cyclization to afford 2-substituted and 2,3-disubstituted morpholines. beilstein-journals.org

Multicomponent reactions, such as the Ugi reaction, have been successfully applied to the synthesis of highly substituted morpholines and piperazines. acs.orgnih.govthieme-connect.com In one such approach, an α-hydroxy ketone, an isocyanide, an amine, and an azide (B81097) source react in a multicomponent fashion to generate an intermediate that can be cyclized to the morpholine core. acs.orgnih.gov This strategy allows for the rapid generation of diverse libraries of morpholine derivatives by varying the individual components.

The following table provides a comparative overview of multi-step and one-pot/MCR approaches.

Synthetic ApproachAdvantagesDisadvantages
Multi-Step Synthesis High control over stereochemistry and substitution patterns.Often lengthy, lower overall yields, more waste generation.
One-Pot/MCR High efficiency, atom economy, operational simplicity, rapid library generation. researchgate.netthieme-connect.comCan be challenging to optimize, may lead to complex product mixtures.

Catalytic Asymmetric Synthesis and Chiral Induction

The development of catalytic asymmetric methods for the synthesis of chiral morpholines is of paramount importance, as the stereochemistry of the molecule can profoundly influence its biological activity. These methods can be broadly categorized into transition metal-catalyzed and organocatalytic transformations.

Transition Metal-Catalyzed Asymmetric Transformations

Transition metals play a crucial role in modern organic synthesis, enabling a wide range of transformations with high efficiency and selectivity. mdpi.com In the context of chiral morpholine synthesis, transition metal catalysis has been employed for key bond-forming and hydrogenation steps.

A notable example is the palladium-catalyzed carboamination reaction between a substituted ethanolamine derivative and an aryl or alkenyl bromide. nih.gov This method allows for the asymmetric synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohol precursors. The mechanism is believed to involve the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by Pd-N bond formation and subsequent syn-aminopalladation. nih.gov

Asymmetric hydrogenation is another powerful tool for establishing stereocenters in the morpholine ring. The asymmetric hydrogenation of dehydromorpholines catalyzed by a rhodium complex bearing a large bite angle bisphosphine ligand has been shown to produce a variety of 2-substituted chiral morpholines in high yields and with excellent enantioselectivities (up to 99% ee). nih.govrsc.orgsemanticscholar.org This "after cyclization" strategy is highly efficient and atom-economical. nih.gov

Organocatalytic Stereoselective Synthesis

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful alternative to metal-based catalysis, often offering complementary reactivity and selectivity. While the application of organocatalysis to the synthesis of 2-(pyridin-2-yl)morpholine itself is not extensively documented, related transformations highlight its potential.

For instance, organocatalyzed intramolecular aza-Michael additions have been used to prepare chiral 3-acylmethyl morpholines. nih.gov In principle, a similar strategy could be envisioned for the synthesis of 2-substituted morpholines by employing a suitably designed substrate and a chiral organocatalyst. The use of morpholine as an organobase has also been reported to catalyze the one-pot, four-component synthesis of dihydropyridine (B1217469) derivatives, showcasing the versatility of the morpholine motif in catalysis itself. bibliomed.org

The development of enantioselective transformations using chiral bases has been explored, although in some reported cases, no significant chiral induction was observed, indicating that the choice of catalyst and reaction conditions is critical for achieving high stereoselectivity. acs.org

The following table summarizes key catalytic asymmetric methods for morpholine synthesis.

Catalytic MethodCatalyst TypeKey TransformationAdvantages
Palladium-Catalyzed CarboaminationPalladium/Phosphine (B1218219) LigandC-N and C-C bond formationAccess to cis-disubstituted morpholines. nih.gov
Asymmetric HydrogenationRhodium/Chiral BisphosphineReduction of C=C bondHigh yields and enantioselectivities. nih.govrsc.orgsemanticscholar.org
Organocatalytic Aza-Michael AdditionChiral Amine/AcidIntramolecular C-N bond formationMetal-free, potential for complementary selectivity.

Green Chemistry Principles in Synthetic Route Optimization

The growing emphasis on environmental sustainability has propelled the integration of green chemistry principles into pharmaceutical and chemical synthesis. These principles aim to design processes that reduce or eliminate the use and generation of hazardous substances. nih.gov For the synthesis of complex molecules like this compound, optimizing routes to improve efficiency and minimize environmental impact is a key focus of modern research. monash.edu The core tenets of green chemistry, such as atom economy, use of safer solvents, and energy efficiency, are pivotal in developing next-generation synthetic methodologies. jocpr.com The ultimate goal is to maximize the incorporation of all materials used in the process into the final product, thereby preventing waste. nih.govscranton.edu

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.comprimescholars.com Many traditional reactions, such as substitutions and eliminations, have poor atom economy, generating significant quantities of waste by-products. nih.gov In contrast, reactions with high atom economy, like additions and rearrangements, are inherently more efficient and environmentally benign. scranton.edu

In the context of synthesizing pyridine-containing compounds, significant progress has been made in developing atom-economical methods. A notable example is the solvent- and halide-free synthesis of pyridine-2-yl substituted ureas, which utilizes a facile C–H functionalization of readily available pyridine N-oxides. rsc.orgrsc.org This approach avoids the use of toxic reagents like phosgene (B1210022) and minimizes waste, demonstrating high atom economy. rsc.org Such methodologies are highly relevant for the synthesis of 2-(Pyridin-2-yl)morpholine analogues. Another green and efficient approach is the one-pot, three-component synthesis of related compounds like 2-[phenyl(pyridine-2-ylamino)methyl]phenols under solvent-free conditions at elevated temperatures (80°C). nih.gov This method is operationally simple and avoids the need for solvents or expensive catalysts. nih.gov

Table 1: Comparison of Atom Economy Principles in Synthesis

Synthetic StrategyDescriptionGreen Chemistry AdvantageExample Reaction Type
Low Atom EconomyA significant portion of the atoms from the reactants do not become part of the final desired product, instead forming by-products.Low efficiency, generates chemical waste that requires disposal. primescholars.comWittig Reaction, Substitution Reactions nih.govprimescholars.com
High Atom EconomyMaximizes the incorporation of atoms from the reactants into the final product, approaching 100% in ideal cases. nih.govHigh efficiency, minimal waste generation, environmentally preferable.Diels-Alder Reaction, Catalytic Hydrogenation, Rearrangements jocpr.com
Solvent-Free SynthesisReactions are conducted in the absence of a solvent, often by heating a mixture of the solid or liquid reactants.Eliminates solvent waste, reduces environmental impact, and can simplify product purification. nih.govC-H functionalization of pyridine N-oxides with dialkylcyanamides. rsc.org

To improve reaction efficiency and align with green chemistry principles, alternative energy sources are increasingly employed. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.net By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved product yields compared to conventional heating methods. mdpi.commdpi.com This technique has been successfully applied to the synthesis of various nitrogen-containing heterocycles, including morpholine and pyridine derivatives. mdpi.comresearchgate.net For instance, the synthesis of certain aminopyridine and morpholine acetamides showed moderate yields (up to 60%) with conventional heating, whereas microwave irradiation produced good yields at similar temperatures in significantly less time. mdpi.com In some cases, microwave-assisted synthesis can be performed under solvent-free conditions, further enhancing its green credentials. nih.gov

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or ball-milling), represents another solvent-free enhancement. This technique can promote reactions between solid-state reactants, eliminating the need for bulk solvents and often enabling reactions that are difficult to achieve through traditional solution-phase chemistry. While specific applications to 2-(Pyridin-2-yl)morpholine are not widely documented, the principles of mechanochemistry are broadly applicable to the synthesis of various heterocyclic compounds, offering a promising avenue for greener production routes.

Table 2: Microwave-Assisted vs. Conventional Synthesis of Pyridine Derivatives

ReactionMethodReaction TimeYieldReference
Synthesis of Pyrazolo[3,4-b]pyridine DerivativesConventional HeatingSeveral HoursModerate mdpi.com
Microwave IrradiationMinutesHigher
Synthesis of Morpholine AcetamidesConventional Heating (70°C)Not specified (longer)~60% mdpi.com
Microwave Irradiation (65-70°C)Not specified (shorter)Good

Purification and Isolation Techniques for High-Purity Research Samples

The isolation and purification of chemical compounds are critical steps to ensure their suitability for research, particularly for structural elucidation and pharmacological testing. For chiral molecules like 2-(Pyridin-2-yl)morpholine, achieving high enantiomeric purity is essential, as different enantiomers can exhibit distinct biological activities. nih.gov

The most effective and widely used method for separating enantiomers and determining optical purity is High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP). nih.govspringernature.com This technique relies on the differential interaction between the two enantiomers of a racemic mixture and the chiral environment of the stationary phase. youtube.com This differential affinity causes one enantiomer to be retained longer on the column, allowing for their separation. youtube.com

Several types of CSPs are commercially available, each with a unique mechanism of interaction:

Polysaccharide-Based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are among the most versatile and widely used CSPs. nih.govyoutube.com Separation occurs through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexing within the chiral grooves of the polysaccharide structure. sigmaaldrich.com

Pirkle-Type CSPs: These phases rely on π-π interactions, hydrogen bonding, and steric effects to form transient diastereomeric complexes with the analytes. springernature.comyoutube.com

Crown Ether-Based CSPs: These are particularly effective for the enantioseparation of compounds containing primary amines. nih.gov

Cyclodextrin-Based CSPs: Separation is primarily achieved through the formation of inclusion complexes, where the analyte fits into the chiral cavity of the cyclodextrin (B1172386) molecule. youtube.comsigmaaldrich.com

The selection of the appropriate CSP and mobile phase is crucial for achieving successful enantiomeric resolution. youtube.com

Table 3: Common Chiral Stationary Phases (CSPs) for HPLC

CSP TypePrimary Interaction MechanismTypical Analytes
Polysaccharide-Based (e.g., Cellulose, Amylose)Inclusion complexing, hydrogen bonding, π-π interactions. youtube.comsigmaaldrich.comBroad range of chiral compounds. nih.gov
Pirkle-Type (e.g., (R)-N-(3,5-Dinitrobenzoyl)phenylglycine)π-π interactions, hydrogen bonding, dipole stacking. youtube.comCompounds with aromatic rings and hydrogen bond donors/acceptors.
Cyclodextrin-BasedInclusion complexing into a chiral cavity. sigmaaldrich.comAromatic compounds, positional isomers. sigmaaldrich.com
Crown Ether-BasedComplexation, primarily with protonated primary amines. nih.govPrimary amino compounds, amino acids. nih.gov

Obtaining a high-quality single crystal is a prerequisite for determining the absolute three-dimensional structure of a molecule using X-ray crystallography. The hydrochloride salt of 2-(Pyridin-2-yl)morpholine is often prepared to enhance its crystalline nature, facilitating the growth of well-ordered crystals. Advanced crystallization techniques are employed to control the rate of crystal formation, which is essential for achieving the necessary size and quality for diffraction experiments.

Common methods include:

Slow Evaporation: The compound is dissolved in a suitable solvent, which is then allowed to evaporate slowly and undisturbed over days or weeks. As the solution becomes supersaturated, crystals begin to form.

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial inside a larger sealed chamber containing a "non-solvent" (a solvent in which the compound is poorly soluble). The vapor from the non-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

Liquid-Liquid or Layering Diffusion: A concentrated solution of the compound is carefully layered with a less dense, miscible non-solvent. Crystals form slowly at the interface between the two liquids as the non-solvent diffuses into the solution.

The success of these methods depends on the meticulous control of variables such as solvent systems, temperature, and concentration. The resulting crystal structure provides definitive proof of the compound's stereochemistry and conformation, which is invaluable for research and development. The use of X-ray crystallography to characterize complex morpholine-containing heterocyclic structures is a well-established practice. nih.govacs.org

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound in solution. It provides detailed information about the chemical environment of each nucleus, their connectivity, and spatial relationships.

Multi-Dimensional NMR (2D COSY, NOESY, HSQC, HMBC) for Full Spectral Assignment

A comprehensive assignment of the proton (¹H) and carbon (¹³C) NMR spectra is achieved through a suite of two-dimensional (2D) NMR experiments. emerypharma.comscience.govsdsu.edu

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comsdsu.edu For this compound, COSY spectra would reveal correlations between adjacent protons in the pyridine ring and within the morpholine ring, confirming their respective spin systems.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton signals directly with the carbon atoms to which they are attached. sdsu.eduresearchgate.net This is crucial for assigning the ¹³C signals based on the already assigned ¹H spectrum. Each CH, CH₂, and CH₃ group will produce a cross-peak, definitively linking the proton and carbon chemical shifts.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.eduresearchgate.net This is particularly useful for identifying quaternary carbons (which have no attached protons and thus no HSQC signal) and for piecing together different molecular fragments. For instance, HMBC correlations would be observed between the proton at the chiral center (C2 of the morpholine ring) and carbons within the pyridine ring, confirming the connectivity between the two heterocyclic systems.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. science.gov This provides critical information about the molecule's conformation and stereochemistry. For example, NOESY can help determine the relative orientation of the pyridine and morpholine rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(Pyridin-2-yl)morpholine (Note: Data is predictive and actual experimental values for the hydrochloride salt may vary based on solvent and concentration.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine C2-~158.0
Pyridine C3~7.5~123.0
Pyridine C4~7.8~137.0
Pyridine C5~7.3~122.0
Pyridine C6~8.6~149.0
Morpholine C2'~4.8~75.0
Morpholine C3'~3.0, ~4.0~67.0
Morpholine C5'~2.8, ~3.8~67.0
Morpholine C6'~3.2, ~4.2~45.0

This table is generated based on typical chemical shift values for similar structural motifs. rsc.orgresearchgate.net The hydrochloride salt form and solvent effects will influence the exact observed shifts.

Dynamic NMR for Rotational Barriers and Fluxional Processes

Dynamic NMR (DNMR) studies involve recording NMR spectra at various temperatures to investigate conformational changes that occur on the NMR timescale. nih.gov For 2-(Pyridin-2-yl)morpholine, two primary dynamic processes are of interest:

Morpholine Ring Inversion: The morpholine ring typically exists in a chair conformation. researchgate.netresearchgate.neted.ac.uk At room temperature, the interconversion between the two possible chair forms is usually rapid. As the temperature is lowered, this process can be slowed down, leading to the broadening and eventual splitting of signals for the axial and equatorial protons. DNMR analysis can quantify the energy barrier for this ring-flipping process.

Rotation around the Pyridinyl-Morpholinyl Bond: Rotation around the C-C single bond connecting the pyridine and morpholine rings is another key fluxional process. nih.gov The energy barrier for this rotation is influenced by steric hindrance between the rings. Variable temperature NMR can be used to study this rotation, with restricted rotation at lower temperatures potentially leading to distinct signals for different rotational isomers (rotamers).

Advanced Mass Spectrometry for Fragmentation Pathway Analysis and Exact Mass Determination

Mass spectrometry (MS) is an essential tool for confirming the molecular weight and elemental composition of this compound and for elucidating its structure through controlled fragmentation. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Isotopic Fine Structure

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). researchgate.netnih.gov This precision allows for the unambiguous determination of the elemental formula of a compound from its exact mass. nih.gov For 2-(Pyridin-2-yl)morpholine (C₉H₁₂N₂O), HRMS can distinguish its molecular formula from other combinations of atoms that might have the same nominal mass. uni.lu Furthermore, HRMS can resolve the isotopic fine structure, for example, clearly distinguishing the contribution of the ¹³C isotope. researchgate.net

Table 2: Exact Mass Data for 2-(Pyridin-2-yl)morpholine

SpeciesMolecular FormulaCalculated Monoisotopic Mass (Da)
[M+H]⁺C₉H₁₃N₂O⁺165.10224
[M+Na]⁺C₉H₁₂N₂ONa⁺187.08418

Data sourced from PubChem. uni.lu

Tandem Mass Spectrometry (MS/MS) for Structural Subunit Identification

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, often the protonated molecule [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). nih.govnih.gov The resulting fragment ions (product ions) provide a fingerprint of the molecule's structure. libretexts.orgchemrxiv.orgsapub.orgnih.gov

The fragmentation of protonated 2-(Pyridin-2-yl)morpholine would likely proceed through several characteristic pathways: researchgate.netwvu.edumdpi.com

Cleavage of the Morpholine Ring: The morpholine ring can undergo fragmentation, often initiated by the cleavage of C-C or C-O bonds, leading to the loss of small neutral molecules like ethylene (B1197577) oxide or formaldehyde. researchgate.net

Loss of the Morpholine Moiety: A common fragmentation pathway would involve the cleavage of the bond between the pyridine and morpholine rings, resulting in a prominent fragment ion corresponding to the pyridinylmethyl cation or a related structure.

Fragmentation of the Pyridine Ring: Subsequent fragmentation of the pyridine-containing ions can occur, leading to smaller characteristic ions. wvu.edu

Table 3: Plausible MS/MS Fragment Ions of Protonated 2-(Pyridin-2-yl)morpholine

m/z (mass-to-charge ratio)Proposed Fragment Structure/Loss
165.1[M+H]⁺ (Precursor Ion)
147.1[M+H - H₂O]⁺
107.1[C₆H₇N₂]⁺ (Loss of C₃H₆O from morpholine ring)
93.1[C₅H₅N-CH₂]⁺ (Pyridinylmethyl cation)
78.1[C₅H₄N]⁺ (Pyridyl radical cation after rearrangement)

This table presents hypothetical fragmentation patterns based on the general fragmentation behavior of related structures. researchgate.netresearchgate.netmiamioh.edu

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. researchgate.netnih.gov A single-crystal X-ray diffraction study of this compound would determine key structural parameters. mdpi.comresearchgate.net

The crystal structure would confirm:

Conformation: The morpholine ring is expected to adopt a chair conformation in the solid state. researchgate.neted.ac.uksoton.ac.uknih.gov The analysis would specify the orientation (axial or equatorial) of the pyridinyl substituent.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained, which can be compared to theoretical values and data from similar structures. researchgate.netsoton.ac.uk For instance, the C-N and C-O bond lengths within the morpholine ring and the C-C and C-N bonds in the pyridine ring would be determined. soton.ac.uk

Torsion Angles: The dihedral angle between the plane of the pyridine ring and the mean plane of the morpholine ring would be quantified, describing the relative orientation of the two heterocyclic systems. researchgate.net

Intermolecular Interactions: In the hydrochloride salt, the protonated morpholine nitrogen and the chloride anion would be key players in the crystal packing, likely forming strong N-H···Cl hydrogen bonds. Other intermolecular forces, such as C-H···O or C-H···π interactions, would also be identified, explaining how the molecules are arranged in the crystal lattice. mdpi.com

Table 4: Representative Crystallographic Data for a Substituted Morpholine Compound (Note: This is example data for a related compound, 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one, as specific data for the title compound was not available. researchgate.netnih.gov)

ParameterValue
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)12.4554 (6)
b (Å)8.2204 (4)
c (Å)30.6681 (17)
V (ų)3140.1 (3)
Z8
Dihedral Angle (Benzene-Pyridine)83.30 (5)°

This data illustrates the type of information obtained from an X-ray crystallographic study. researchgate.netnih.gov

Lack of Publicly Available Scientific Data for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available experimental data for the chemical compound This compound . This includes detailed structural and spectroscopic analyses as specified in the requested article outline.

While the existence of the compound is noted in chemical supplier databases, which provide basic information such as its CAS number (1251023-51-4), molecular formula (C9H13ClN2O), and molecular weight (200.665 g/mol ), in-depth scientific studies are not present in the public domain. protheragen.ai

Specifically, the following types of data, which were requested for the article, could not be found for This compound :

Single Crystal X-ray Diffraction Data: No published studies detailing the single-crystal X-ray structure of this compound were identified. Consequently, information on its precise bond lengths, bond angles, and torsion angles is not available.

Crystal Packing and Intermolecular Interactions: Without crystallographic data, a detailed analysis of the crystal packing and the specific hydrogen bonding networks within the solid-state structure cannot be provided.

Vibrational Spectroscopy (FTIR, Raman): Dedicated research articles or database entries presenting and analyzing the Fourier-transform infrared (FTIR) or Raman spectra of this specific hydrochloride salt are not available. Such data would be essential for a detailed functional group analysis and for gaining insights into its conformational properties.

Electronic Absorption (UV-Vis) and Emission Spectroscopy: There is no available literature on the ultraviolet-visible (UV-Vis) absorption or emission spectra of This compound . This information is necessary to describe its electronic transitions.

It is noteworthy that the PubChem database entry for the parent compound, 2-(Pyridin-2-yl)morpholine, also indicates a lack of literature data. uni.lu This further underscores the scarcity of scientific research on this particular molecule and its salts.

While general information exists for related classes of compounds, such as other 2-arylmorpholine hydrochlorides, the strict focus on This compound as per the instructions prevents the inclusion of data from these other molecules as a substitute. researchgate.net

Therefore, due to the absence of specific, detailed research findings for This compound in the scientific literature, it is not possible to generate the requested article with the specified sophisticated spectroscopic and structural elucidation studies.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

There is no available research on the application of quantum chemical calculations to determine the electronic structure and reactivity descriptors of 2-(Pyridin-2-yl)morpholine (B1319195) hydrochloride.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

No studies utilizing Density Functional Theory (DFT) for the geometry optimization and energy calculations of 2-(Pyridin-2-yl)morpholine hydrochloride have been found in the searched scientific literature.

Ab Initio Methods for High-Accuracy Energetics and Excited States

Information regarding the use of Ab Initio methods for determining the high-accuracy energetics and excited states of this compound is not present in the available body of scientific research.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

There are no published studies that focus on the theoretical prediction of spectroscopic parameters, such as NMR chemical shifts or IR frequencies, for this compound.

Conformational Analysis and Potential Energy Surface Mapping

No research dedicated to the conformational analysis and potential energy surface mapping of this compound could be located.

Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration

There is a lack of available studies that employ molecular mechanics and dynamics simulations to explore the conformational space of this compound.

Identification of Global and Local Minima and Transition States

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (In Vitro Models)

Computational simulations are powerful tools for predicting how a ligand, such as 2-(Pyridin-2-yl)morpholine, might interact with a biological target, typically a protein or enzyme. These methods provide insights at an atomic level, guiding the design of more potent and selective molecules.

Theoretical Binding Affinity Predictions with Model Biological Receptors

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This process generates a binding score, which is an estimate of the binding affinity. For a compound like 2-(Pyridin-2-yl)morpholine, which is listed as a potential positive allosteric modulator of the muscarinic acetylcholine (B1216132) receptor M4, a docking study would be invaluable. google.com

A typical workflow would involve:

Preparation of the Receptor: Obtaining the 3D structure of a model receptor (e.g., the M4 muscarinic receptor) from a protein database.

Ligand Preparation: Generating a 3D conformation of the 2-(Pyridin-2-yl)morpholine freebase.

Docking Simulation: Using software to place the ligand into the receptor's binding site in multiple possible orientations and conformations.

Scoring and Analysis: Calculating the theoretical binding affinity for each pose. The results are often presented in a table, indicating the predicted energy of binding.

Illustrative Data Table for Theoretical Binding Affinity: This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Target ReceptorPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Muscarinic M4 Receptor-8.5TYR 82, TRP 154, ASP 103
Dopamine D2 Receptor-7.2SER 193, PHE 390
Serotonin 5-HT2A Receptor-6.9ASN 343, TRP 336

This type of analysis helps prioritize compounds for synthesis and biological testing. For instance, computational studies on morpholine-substituted tetrahydroquinoline derivatives have been used to predict their binding interactions within the mTOR active site, guiding the selection of candidates for further evaluation. mdpi.com

Elucidation of Ligand-Induced Conformational Changes in Target Structures

Molecular Dynamics (MD) simulations provide a deeper understanding of the dynamic movements of the ligand-receptor complex over time. An MD simulation could reveal how the binding of 2-(Pyridin-2-yl)morpholine might alter the three-dimensional shape of its target protein, which is often crucial for biological function.

In a hypothetical MD study, after docking 2-(Pyridin-2-yl)morpholine into its receptor, the entire system would be simulated over a period of nanoseconds. Analysis of this simulation could reveal:

Stability of the Binding Pose: Whether the ligand remains stably bound in its predicted orientation.

Conformational Shifts: Changes in the protein's structure upon ligand binding.

Water Molecule Dynamics: The role of water molecules in mediating the interaction.

MD simulations have successfully validated stable protein-ligand interactions for other morpholine-containing compounds, confirming that the ligand induces a stable and favorable conformation in the target protein. mdpi.com

Reaction Mechanism Elucidation via Computational Pathways

Quantum chemistry calculations can be employed to understand the chemical reactivity and potential synthetic pathways of a molecule like 2-(Pyridin-2-yl)morpholine.

Transition State Identification and Intrinsic Reaction Coordinate (IRC) Analysis

To understand how 2-(Pyridin-2-yl)morpholine might be synthesized or how it might metabolize, computational chemists can map out the entire reaction pathway. This involves identifying the high-energy transition states that connect reactants to products.

Transition State (TS) Identification: This is a high-energy molecular structure that must be formed for a reaction to proceed. Its geometry and energy are calculated using quantum mechanical methods.

Intrinsic Reaction Coordinate (IRC) Analysis: This calculation follows the reaction path downhill from the transition state to confirm that it correctly connects the desired reactants and products.

Such analyses are foundational in synthetic and medicinal chemistry for optimizing reaction conditions and predicting potential byproducts.

Solvent Effects and Catalytic Cycle Modeling

Reactions are almost always carried out in a solvent, which can significantly influence reaction rates and outcomes. Computational models can account for these solvent effects, providing a more accurate picture of the reaction energetics. If a reaction to synthesize or modify 2-(Pyridin-2-yl)morpholine involves a catalyst, the entire catalytic cycle can be modeled to understand the role of the catalyst at each step.

For example, density functional theory (DFT) has been used to compute the energies of molecular orbitals in aminopyridines to determine their reactivity in nucleophilic reactions, which is a key step in synthesizing more complex molecules. nih.gov This type of calculation would be directly applicable to understanding the reactivity of the pyridine (B92270) and morpholine (B109124) nitrogens in the title compound.

Chemical Reactivity and Functionalization Studies

Electrophilic and Nucleophilic Reactions at the Pyridine (B92270) Ring

The electronic nature of the pyridine ring, modified by the C-2 morpholino substituent, dictates the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution: The pyridine ring is inherently electron-deficient, making electrophilic aromatic substitution (EAS) challenging, often requiring harsh conditions. uoanbar.edu.iq This deactivation is caused by the electronegative nitrogen atom, which withdraws electron density via an inductive effect. In acidic media, protonation of the pyridine nitrogen forms a pyridinium (B92312) ion, further deactivating the ring. uoanbar.edu.iq The morpholino group at the C-2 position is an N-alkylamino substituent, which would typically be an activating, ortho, para-directing group in a benzene (B151609) system. However, in the pyridine context, its effect is tempered by the overriding deactivation of the ring. Electrophilic attack, if successful, is predicted to occur at the C-3 or C-5 positions, as these positions are least deactivated and avoid the formation of an unstable cationic intermediate with a positive charge on the nitrogen atom. uoanbar.edu.iqyoutube.com

Nucleophilic Aromatic Substitution: In contrast to EAS, the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at the C-2, C-4, and C-6 positions. quora.comquimicaorganica.org This is because the anionic intermediate (Meisenheimer complex) is stabilized by delocalizing the negative charge onto the electronegative ring nitrogen. quora.com In 2-(pyridin-2-yl)morpholine (B1319195), the C-2 position is already substituted. Therefore, nucleophilic attack would be directed to the C-4 and C-6 positions. Direct displacement of the morpholino group is unlikely as it is not a good leaving group. However, reactions like the Chichibabin amination (using sodium amide) could potentially introduce an amino group at the C-6 position. uoanbar.edu.iq If a leaving group were present at the C-6 position, its displacement by a nucleophile would be facile. Studies on 3-substituted 2,6-dichloropyridines show that the regioselectivity of nucleophilic substitution is influenced by the electronic and steric properties of the existing substituent and the solvent. researchgate.net

Modern synthetic methods allow for the direct functionalization of C-H bonds, and palladium-catalyzed reactions are particularly effective for heterocycles. The pyridine nitrogen atom can act as a directing group, facilitating the regioselective activation of the C-H bond at the C-3 position. researchgate.netrsc.org This chelation-assisted strategy enables various cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond between the pyridine ring and an organoboron compound. For 2-(pyridin-2-yl)morpholine, C-3 arylation can be achieved using a palladium catalyst, a suitable ligand (often a bulky phosphine), and a base. organic-chemistry.orglibretexts.org While amino-substituted heterocycles can sometimes inhibit the catalyst, specialized catalyst systems have been developed that are highly effective for these challenging substrates. organic-chemistry.orgresearchgate.net

Heck Coupling: The Heck reaction couples the pyridine ring with an alkene to form a substituted alkene at the C-3 position. wikipedia.orgorganic-chemistry.org The reaction typically involves a palladium catalyst, a base, and often a phosphine (B1218219) ligand. researchgate.net This method provides a direct route to vinyl-substituted pyridines.

Below is a table summarizing potential palladium-catalyzed C-3 functionalization reactions for 2-(pyridin-2-yl)morpholine.

Reaction TypeCoupling PartnerTypical Catalyst/LigandBaseExpected C-3 Product
Suzuki-Miyaura Arylboronic Acid (Ar-B(OH)₂)Pd(OAc)₂ / SPhosK₃PO₄3-Aryl-2-(pyridin-2-yl)morpholine
Heck Alkene (R-CH=CH₂)Pd(OAc)₂ / PPh₃Et₃N3-(Alkenyl)-2-(pyridin-2-yl)morpholine
Sonogashira Terminal Alkyne (RC≡CH)PdCl₂(PPh₃)₂ / CuIEt₃N3-(Alkynyl)-2-(pyridin-2-yl)morpholine
Buchwald-Hartwig Amine (R₂NH)Pd₂(dba)₃ / BINAPNaOt-Bu3-(Amino)-2-(pyridin-2-yl)morpholine

Reactions at the Morpholine (B109124) Heteroatoms

The morpholine ring contains two heteroatoms, nitrogen and oxygen, which exhibit distinct reactivities.

The secondary amine nitrogen of the morpholine ring is nucleophilic and readily undergoes alkylation and acylation reactions. chemicalbook.comnih.gov These modifications are crucial for altering the compound's basicity, steric profile, and physicochemical properties. The electron-withdrawing effect of the adjacent pyridine ring reduces the nucleophilicity of the morpholine nitrogen compared to unsubstituted morpholine, but reactions with suitable electrophiles proceed efficiently.

N-Alkylation: The reaction with alkyl halides or other alkylating agents introduces an alkyl group onto the morpholine nitrogen. Studies on the gas-phase N-alkylation of morpholine with various alcohols over a CuO–NiO/γ–Al₂O₃ catalyst have shown high conversion and selectivity, particularly for primary alcohols. researchgate.net These conditions provide a pathway to a range of N-substituted derivatives.

N-Acylation: Acylating agents like acyl chlorides or anhydrides react with the morpholine nitrogen to form amides. This transformation significantly reduces the basicity of the nitrogen due to the electron-withdrawing nature of the carbonyl group.

The table below presents data on the N-alkylation of morpholine, which serves as a model for the reactivity of the morpholine moiety in the title compound.

AlcoholTemperature (°C)Morpholine Conversion (%)N-Alkylmorpholine Selectivity (%)
Methanol22095.393.8
Ethanol22091.589.6
Propan-1-ol22085.782.3
Butan-1-ol22082.379.5
Propan-2-ol22065.350.2
Data derived from gas-solid phase reactions over a CuO–NiO/γ–Al₂O₃ catalyst. researchgate.net

The ether oxygen in the morpholine ring is generally unreactive towards functionalization. Like typical dialkyl ethers, it lacks nucleophilicity and is resistant to cleavage except under harsh acidic conditions (e.g., with HBr or HI). Therefore, direct O-functionalization is not a synthetically viable pathway under normal conditions.

Ring transformations of morpholines are more common and are typically initiated by reactions at the nitrogen atom or the adjacent carbons. For instance, synthetic routes to morpholines often involve the ring-opening of activated aziridines with an alcohol, followed by intramolecular cyclization. researchgate.netrsc.org This suggests that the reverse process, a ring-opening, could be initiated by cleaving the C-N bond.

Ring-Opening and Rearrangement Processes

The stability of the morpholine and pyridine rings means that ring-opening and rearrangement reactions require specific and often energetic conditions.

Morpholine Ring-Opening: The morpholine ring can be opened under certain oxidative or reductive conditions. Computational studies on the oxidation of morpholine have shown that hydrogen abstraction from a carbon atom adjacent to the nitrogen (the C-3 or C-5 position) can initiate a cascade. nih.gov The resulting radical can react with molecular oxygen, leading to peroxy intermediates that undergo unimolecular ring-opening via low-energy pathways. nih.gov Reductive cleavage of the C-O or C-N bonds is also possible using strong reducing agents, although this is less common. The ring-opening of N-acyl morpholin-2-ones is a known process used in polymerization, highlighting the lability of the ring when activated. electronicsandbooks.com

Pyridine Ring-Opening: While the pyridine ring is highly stable due to its aromaticity, ring-opening can be achieved under specific circumstances. For example, metal-mediated processes involving the coordination of the pyridine to a transition metal can facilitate ring cleavage. nih.gov The reaction of Re(I) carbonyl complexes of 2,2'-bipyridine (B1663995) with a strong base leads to dearomatization followed by C-N bond scission and ring contraction. nih.gov Such pathways, however, are highly specialized and not typical for the standalone heterocycle.

Development of Novel Functionalized Derivatives as Chemical Probes

The structural scaffold of 2-(Pyridin-2-yl)morpholine, featuring both a pyridine ring and a morpholine moiety, presents multiple sites for chemical modification, making it a valuable starting point for the synthesis of novel functionalized derivatives. These derivatives are of significant interest as potential chemical probes, designed to detect and quantify specific analytes or to study biological systems.

The reactivity of the morpholine and pyridine rings allows for a range of synthetic transformations. The secondary amine of the morpholine ring is nucleophilic and can undergo reactions such as alkylation, acylation, and arylation to introduce various functional groups. wikipedia.org These modifications can be strategically employed to append reporter groups, such as fluorophores or chromophores, or to attach moieties that enhance binding affinity and selectivity for a target molecule.

A notable application of morpholine-functionalized compounds is in the development of fluorescent probes. For instance, morpholine residues have been attached to BODIPY dyes to create fluorescent probes for pH sensing. nih.gov In these systems, the protonation state of the morpholine's tertiary amine in acidic environments influences the electronic properties of the BODIPY core, leading to a change in fluorescence intensity. nih.gov This principle can be extrapolated to derivatives of 2-(Pyridin-2-yl)morpholine, where the morpholine nitrogen could be functionalized to create a pH-sensitive probe.

Furthermore, the pyridine ring can be functionalized through electrophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. mdpi.com These methods allow for the introduction of a wide array of substituents onto the pyridine ring, which can be used to fine-tune the electronic properties and steric profile of the molecule, thereby optimizing its function as a chemical probe. The development of such probes is crucial in medicinal chemistry and chemical biology for understanding complex biological processes. nih.gov

Table 1: Examples of Functionalization Reactions for Developing Chemical Probes

Reaction Type Reagents and Conditions Functional Group Introduced Potential Application as Probe
N-Alkylation of Morpholine Alkyl halide, Base Alkyl group with reporter (e.g., fluorophore) Probing cellular environments
N-Acylation of Morpholine Acyl chloride, Base Acyl group with reactive handle Bioconjugation probe
C-H Arylation of Pyridine Aryl halide, Palladium catalyst Aryl group Tuning photophysical properties

Coordination Chemistry with Metal Centers

The 2-(Pyridin-2-yl)morpholine ligand possesses two potential coordination sites: the nitrogen atom of the pyridine ring and the nitrogen atom of the morpholine ring. This bidentate character makes it an interesting ligand in coordination chemistry, capable of forming stable chelate complexes with a variety of metal centers. researchgate.net Transition metal complexes involving pyridine and its derivatives are extensive and have been widely studied. wikipedia.orgresearchgate.netjscimedcentral.com

The pyridine nitrogen, being part of an aromatic system, is a relatively soft Lewis base and readily coordinates to a wide range of transition metals, including but not limited to iron, cobalt, nickel, copper, zinc, and ruthenium. wikipedia.orgmdpi.comresearchgate.net The coordination of the pyridine moiety is a fundamental aspect of many catalysts and functional materials.

The morpholine nitrogen, a secondary amine, is a harder Lewis base compared to the pyridine nitrogen. wikipedia.org Its participation in coordination depends on the nature of the metal ion and the reaction conditions. The ability of 2-(Pyridin-2-yl)morpholine to form a five-membered chelate ring with a metal ion through both nitrogen atoms would significantly enhance the stability of the resulting complex due to the chelate effect. researchgate.net

The coordination of this ligand to metal centers can lead to the formation of discrete mononuclear complexes or extend into coordination polymers. nih.gov The geometry and electronic properties of these metal complexes are dictated by the coordination number and preferred geometry of the metal ion, as well as the steric and electronic properties of the ligand itself. For instance, octahedral or tetrahedral geometries are common for many transition metal complexes with pyridine-containing ligands. wikipedia.org

The study of such metal complexes is relevant for catalysis, materials science, and the development of metallodrugs. The functionalization of the 2-(Pyridin-2-yl)morpholine scaffold, as discussed in the previous section, can also be used to modulate the coordination properties of the ligand and, consequently, the chemical and physical properties of its metal complexes.

Table 2: Potential Coordination Complexes with 2-(Pyridin-2-yl)morpholine

Metal Ion Potential Coordination Mode Expected Geometry Potential Application
Copper(II) Bidentate (Npyridine, Nmorpholine) Distorted Octahedral/Square Planar Catalysis, Antimicrobial agent
Zinc(II) Bidentate (Npyridine, Nmorpholine) Tetrahedral Fluorescent sensor
Palladium(II) Bidentate (Npyridine, Nmorpholine) Square Planar Cross-coupling catalysis

Advanced Applications in Materials Science and Catalysis

Ligand Design for Homogeneous and Heterogeneous Catalysis

The efficacy of a metal-based catalyst is profoundly dependent on the nature of the ligands coordinated to the metal center. Ligands modulate the metal's electronic properties, steric environment, and ultimately, its catalytic activity and selectivity. The 2-(Pyridin-2-yl)morpholine (B1319195) scaffold is a compelling platform for ligand design due to its bidentate N,O or N,N chelation capabilities, which can stabilize transition metal catalysts.

Asymmetric catalysis, the synthesis of chiral compounds using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. The introduction of a stereocenter into the 2-(Pyridin-2-yl)morpholine backbone results in a chiral ligand capable of inducing enantioselectivity in metal-catalyzed reactions. Chiral 2-substituted morpholines can be synthesized with high enantiomeric purity through methods like the asymmetric hydrogenation of unsaturated morpholines using rhodium catalysts. rsc.org

Derivatives of chiral 2-(Pyridin-2-yl)morpholine are analogous to widely successful ligand classes, such as Phosphino-oxazoline (PHOX) ligands, where a chiral center adjacent to a coordinating nitrogen atom is key to creating an effective chiral environment around the metal. nih.gov These chiral derivatives can be applied in a variety of asymmetric transformations, including hydrogenations, allylic alkylations, and cycloadditions. The stereogenic center on the morpholine (B109124) ring, positioned alpha to the pyridine (B92270) nitrogen, can effectively control the facial selectivity of substrate approach to the catalytic metal center.

Table 1: Performance of Structurally Related Chiral Ligands in Asymmetric Catalysis This table illustrates the effectiveness of ligands with structural similarities to chiral 2-(pyridin-2-yl)morpholine derivatives in key asymmetric reactions.

Reaction TypeLigand TypeMetalSubstrateEnantiomeric Excess (ee)Reference
Asymmetric HydrogenationBisphosphineRhUnsaturated MorpholineUp to 99% rsc.org
Asymmetric Allylic Amination(S)-tBu-PHOXPdAllylic Carbonate92% nih.gov
Asymmetric [3+2] Cycloaddition(R)-Ph-PHOXCu3-NitroindoleUp to 98% nih.gov

Cross-coupling reactions are fundamental tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. However, the use of 2-substituted pyridines as nucleophilic partners often suffers from the "2-pyridyl problem," where the pyridine nitrogen can coordinate to and deactivate the metal catalyst. nih.govnih.gov The morpholine substituent in 2-(Pyridin-2-yl)morpholine can influence the electronic and steric properties of the pyridine ring, potentially mitigating this issue. More directly, derivatives of the compound are designed for specific cross-coupling reactions. For instance, 4-[6-(Tributylstannyl)pyridin-2-yl]morpholine is a commercially available reagent for Stille cross-coupling reactions, demonstrating the scaffold's utility in this context. sigmaaldrich.com

Direct C-H functionalization represents a highly atom-economical synthetic strategy. rsc.org However, the selective functionalization of pyridine's C-H bonds is challenging due to the ring's electron-deficient nature. nih.govbohrium.com The morpholine group on 2-(Pyridin-2-yl)morpholine can act as a directing group, guiding a metal catalyst to activate a specific C-H bond, typically at the C3 position, through the formation of a stable five-membered cyclometalated intermediate. This approach allows for regioselective arylation, alkenylation, or alkylation of the pyridine ring. nih.gov

Incorporation into Supramolecular Assemblies and Frameworks

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The 2-(Pyridin-2-yl)morpholine molecule is well-suited for constructing such assemblies due to its capacity for both metal coordination and hydrogen bonding.

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.netnih.gov The ditopic or multitopic nature of 2-(Pyridin-2-yl)morpholine, with coordination sites at the pyridine nitrogen and morpholine oxygen/nitrogen, allows it to act as a linker, bridging multiple metal centers to form one-, two-, or three-dimensional networks. mdpi.commdpi.com The specific geometry and connectivity of the resulting framework are dictated by the coordination preference of the metal ion and the conformation of the ligand. The voids or channels within these frameworks can be used for gas storage, separation, or catalysis. Pyridine-based ligands are frequently used in the construction of such materials. nih.gov

The compound can participate in self-assembly through a combination of directional hydrogen bonds involving the morpholine N-H and oxygen atoms, and π-π stacking interactions between pyridine rings. nih.govrsc.org These non-covalent forces can drive the spontaneous organization of molecules into well-defined, ordered structures like helices or sheets.

In host-guest chemistry, a larger host molecule encapsulates a smaller guest molecule. mdpi.comnih.gov The 2-(Pyridin-2-yl)morpholine can function as a guest, fitting into the cavities of macrocyclic hosts like cyclodextrins or calixarenes, driven by hydrophobic and van der Waals interactions. nih.govresearchgate.net Conversely, when incorporated into a larger structure, the pyridine and morpholine components can create a binding pocket, allowing the resulting assembly to act as a host for smaller ions or neutral molecules.

Role in Corrosion Inhibition Studies

Corrosion is the gradual destruction of materials by chemical or electrochemical reaction with their environment. The use of organic inhibitors is a primary method for protecting metals, particularly steel in acidic media. Heterocyclic compounds containing nitrogen, oxygen, and π-electrons are known to be effective corrosion inhibitors. capes.gov.brresearchgate.net

The 2-(Pyridin-2-yl)morpholine hydrochloride molecule possesses all the key features of an efficient corrosion inhibitor. The mechanism of inhibition involves the adsorption of the molecule onto the metal surface. This adsorption is facilitated by:

Coordination between the lone pair electrons of the pyridine nitrogen, morpholine nitrogen, and morpholine oxygen atoms and the vacant d-orbitals of iron atoms.

Interaction between the π-electrons of the pyridine ring and the metal surface.

In acidic solutions, the protonated form of the molecule can be electrostatically attracted to the negatively charged metal surface (due to adsorbed chloride ions).

This process forms a protective film that isolates the metal from the corrosive medium, significantly reducing the corrosion rate. researchgate.net The effectiveness of similar pyridine-based compounds has been demonstrated in numerous studies. capes.gov.br

Table 2: Corrosion Inhibition Efficiency of Structurally Related Heterocyclic Compounds on Mild Steel in 1 M HCl

Inhibitor CompoundConcentrationInhibition Efficiency (η%)MethodReference
2-[(5-methylpyrazol-3-yl)methyl]benzimidazole5 mM97.0%Electrochemical researchgate.net
2-(4-pyridyl)-benzimidazole (PBI)5 x 10-3 M95.5%Weight Loss capes.gov.br
1-(2-Pyridyl)-2-thiourea5 x 10-3 M~94%Electrochemical capes.gov.br

Adsorption Mechanisms on Metal Surfaces

The application of this compound as a corrosion inhibitor for metals, particularly steel and aluminum in acidic environments, is an area of active research. The effectiveness of organic corrosion inhibitors is largely dependent on their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosion process. The adsorption of this compound is a complex process involving both physical and chemical interactions.

In acidic solutions, the nitrogen atoms in the pyridine and morpholine rings can become protonated, leading to the existence of the molecule in a cationic form. This positively charged species can then be physically adsorbed onto a negatively charged metal surface (in the presence of specifically adsorbed anions like Cl⁻) through electrostatic interactions. researchgate.net

Simultaneously, chemical adsorption (chemisorption) plays a crucial role. This involves the sharing of electrons between the inhibitor molecule and the metal surface. The lone pair of electrons on the nitrogen atoms (in both the pyridine and morpholine rings) and the oxygen atom of the morpholine ring can be donated to the vacant d-orbitals of the metal atoms (e.g., iron), forming coordinate covalent bonds. researchgate.netqu.edu.qa Furthermore, the π-electrons of the pyridine ring can also interact with the metal surface, enhancing the adsorption process. bohrium.com This combination of physisorption and chemisorption leads to the formation of a stable, protective film on the metal surface. researchgate.netqu.edu.qa

The adsorption process is often modeled using isotherms, such as the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. researchgate.netbohrium.com Studies on similar pyridine and morpholine derivatives have shown that their adsorption generally follows the Langmuir model. researchgate.netresearchgate.netbohrium.com

Quantum Chemical Descriptors for Inhibitor Efficiency Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become invaluable tools for elucidating the relationship between the molecular structure of an inhibitor and its efficiency. peacta.orgnajah.eduderpharmachemica.com These computational methods allow for the calculation of various quantum chemical descriptors that can predict the inhibitive performance of a molecule like this compound.

Key quantum chemical descriptors include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface, leading to stronger adsorption and higher inhibition efficiency. eurjchem.com

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal surface, which also contributes to the formation of a stable inhibitor-metal bond. researchgate.net

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity of the molecule and thus, a greater potential for effective corrosion inhibition. eurjchem.com

Mulliken Charges: The distribution of Mulliken charges on the atoms of the inhibitor molecule can identify the active centers for adsorption. Atoms with higher negative charges (like the nitrogen and oxygen atoms in this compound) are likely to be the primary sites of interaction with the metal surface. semanticscholar.org

Dipole Moment (μ): A higher dipole moment can enhance the adsorption of the inhibitor onto the metal surface.

Studies on various pyridine and morpholine derivatives have consistently shown a strong correlation between these calculated descriptors and their experimentally determined inhibition efficiencies. peacta.orgnajah.edueurjchem.comresearchgate.net For this compound, the presence of multiple heteroatoms and the aromatic pyridine ring is expected to result in favorable quantum chemical parameters for corrosion inhibition.

Quantum Chemical DescriptorSignificance in Corrosion InhibitionExpected Trend for High Efficiency
EHOMOElectron donating abilityHigh value
ELUMOElectron accepting abilityLow value
Energy Gap (ΔE)Reactivity of the inhibitorLow value
Mulliken Charges on HeteroatomsIdentification of active adsorption sitesMore negative values
Dipole Moment (μ)Polarity of the moleculeHigh value

Utilization in Sensing Technologies (e.g., Metal Ion Sensors)

The ability of the pyridine and morpholine moieties to coordinate with metal ions makes this compound and its derivatives promising candidates for the development of chemical sensors. The binding of a metal ion to the ligand can induce a measurable change in its photophysical properties, such as fluorescence or absorbance, allowing for the detection and quantification of the metal ion.

For instance, phenolic Mannich bases containing a morpholine unit have been shown to act as selective chemosensors for metal ions like Al³⁺ and Cu²⁺. researchgate.net The interaction with Al³⁺ can lead to fluorescence enhancement ("turn-on" sensing), while the presence of Cu²⁺ may cause fluorescence quenching ("turn-off" sensing). researchgate.net Similarly, pyridine-based ligands are widely used in the design of fluorescent probes for the detection of various metal ions. najah.edu

The specific structure of this compound, with its pre-organized binding site involving the pyridine nitrogen and the morpholine nitrogen and oxygen atoms, could offer selectivity towards certain metal ions. The development of sensors based on this compound would involve studying the changes in its spectroscopic properties upon the addition of different metal ions.

Sensing MechanismTarget AnalytePrinciple of DetectionRelevant Functional Groups
Fluorescence SpectroscopyMetal Ions (e.g., Al³⁺, Cu²⁺)Changes in fluorescence intensity (enhancement or quenching) upon metal ion binding.Pyridine ring, Morpholine moiety
UV-Vis SpectroscopyMetal IonsShifts in the absorption spectrum upon complexation with metal ions.Pyridine ring, Morpholine moiety
PotentiometryMetal Ions (e.g., Th⁴⁺)Changes in electrode potential due to selective binding of metal ions to an ionophore.Morpholine derivatives

Precursors for Specialty Polymers and Functional Materials

The presence of reactive sites in the this compound molecule makes it a potential monomer or building block for the synthesis of specialty polymers and functional materials. The pyridine ring can be incorporated into polymer backbones or used as a pendant group, imparting unique properties to the resulting material.

Pyridine-containing polymers have a wide range of applications, including their use as catalysts, reagents, and for the removal of contaminants from wastewater. researchgate.nettaylorfrancis.com For example, poly(vinyl pyridine)s are known for their ability to absorb metals and can act as supports for recyclable reagents in various chemical reactions. researchgate.net

The morpholine group is also a valuable component in the design of functional polymers. Morpholine-containing polymers have been investigated for applications in drug delivery and as bioactive materials. nih.gov The morpholine moiety can improve the pharmacokinetic properties of a polymer and can be an integral part of a pharmacophore. nih.gov

The synthesis of polymers from this compound could potentially be achieved through various polymerization techniques, depending on the desired polymer architecture. The resulting polymers, containing both pyridine and morpholine units, could exhibit a combination of the properties associated with each functional group, leading to materials with applications in areas such as catalysis, water treatment, and biomedicine. For instance, a study on the application of morpholine on aged resin composites showed an increase in bond strength, suggesting its potential use in dental materials. nih.govmdpi.com

Emerging Research Directions and Future Outlook for 2 Pyridin 2 Yl Morpholine Hydrochloride

The landscape of chemical synthesis and application is rapidly evolving, driven by technological advancements and interdisciplinary collaboration. For a compound like 2-(Pyridin-2-yl)morpholine (B1319195) hydrochloride, which sits (B43327) at the intersection of medicinal chemistry and synthetic methodology, these emerging trends open up new avenues for research and development. The future outlook for this and related scaffolds is being shaped by innovations in automation, computational science, chemical biology, analytical technology, and materials science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.